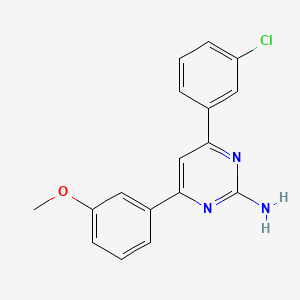
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine (abbreviated as 4BP-6CP) is an organic compound with a wide range of applications in scientific research. It is a synthetic compound with unique properties that make it an ideal candidate for use in a variety of laboratory experiments. 4BP-6CP has been used in a variety of studies, from drug design to biochemical studies, and has been found to be highly effective in many of these studies.
Aplicaciones Científicas De Investigación
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it has a similar structure to a number of drugs. It has also been used in studies of enzyme-catalyzed reactions, as its structure allows for the study of the substrate-enzyme interactions. In addition, 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has been used in studies of protein-protein interactions, as its structure is similar to many proteins.
Mecanismo De Acción
The mechanism of action of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine is not fully understood, but it is believed to be related to its ability to interact with proteins and enzymes. It is believed that 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine binds to proteins and enzymes, altering their structure and function. This binding can lead to a variety of effects, such as the inhibition of enzyme activity or the stimulation of protein production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine are not fully understood, but it has been shown to have a variety of effects. In some studies, it has been found to inhibit the activity of enzymes, while in others it has been found to stimulate the production of proteins. It has also been shown to bind to proteins and alter their structure and function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity. In addition, its structure allows for the study of enzyme-catalyzed reactions and protein-protein interactions. However, 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine also has some limitations. It is not very stable and can degrade over time, which can affect the accuracy of experiments. In addition, its effects on proteins and enzymes are not fully understood, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the use of 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in scientific research. It could be used to study the structure and function of proteins and enzymes, as well as to develop new drugs. In addition, it could be used to study the effects of environmental toxins on proteins and enzymes, as well as to study the effects of drugs on proteins and enzymes. Finally, it could be used to develop new methods of drug delivery, as well as to study the effects of drugs on the human body.
Métodos De Síntesis
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine can be synthesized using a variety of methods. One of the most common methods is a condensation reaction between 4-bromophenol and 3-chloropyridine. This reaction is typically performed in an aqueous solution using an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction yields 4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine in good yields, with a purity of up to 99%. Other methods of synthesis, such as the use of a Grignard reagent, are also possible, but are less commonly used.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrClN3/c17-12-6-4-10(5-7-12)14-9-15(21-16(19)20-14)11-2-1-3-13(18)8-11/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDZXQQUAYAKIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














